3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 842112-53-2
VCID: VC1979484
InChI: InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 842112-53-2

Cat. No.: VC1979484

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester - 842112-53-2

Specification

CAS No. 842112-53-2
Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
IUPAC Name tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3
Standard InChI Key JAZKIHRZCJYSKE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N

Introduction

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound primarily used in chemical research and pharmaceutical development. Its structure includes a piperidine ring substituted with a cyanoacetyl group and a tert-butyl ester functional group. The compound is identified by the CAS number 842112-53-2 and has a molecular formula of C13H20N2O3C_{13}H_{20}N_{2}O_{3}, with a molecular weight of 252.31 g/mol .

Synthesis

The synthesis of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves:

  • Piperidine Derivative Preparation: Functionalization of the piperidine ring.

  • Cyanoacetylation: Introduction of the cyanoacetyl group via condensation reactions.

  • Esterification: Addition of the tert-butyl ester group for stability and functionality.

These reactions are often carried out under controlled conditions using standard organic synthesis techniques such as reflux, condensation, and esterification.

Spectral Characterization

The compound can be characterized using:

  • NMR Spectroscopy (1H, 13C): Provides detailed information about the hydrogen and carbon environments.

  • IR Spectroscopy: Identifies functional groups like cyano (-CN) and ester (-COO-) groups.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

Pharmaceutical Research

The compound's piperidine backbone makes it a potential intermediate in the synthesis of bioactive molecules, including drugs targeting neurological or cardiovascular conditions.

Chemical Research

It is used as a building block in organic synthesis, particularly in developing heterocyclic compounds or complex esters.

Safety and Handling

While specific safety data for this compound is not readily available, general precautions include:

  • Avoiding inhalation or skin contact.

  • Using proper personal protective equipment (PPE).

  • Storing the compound in a cool, dry place away from incompatible substances.

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